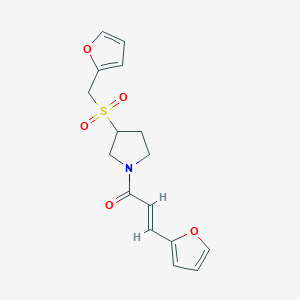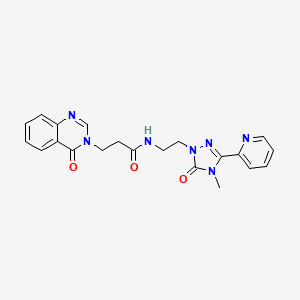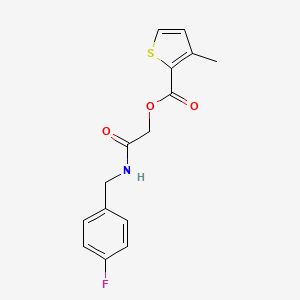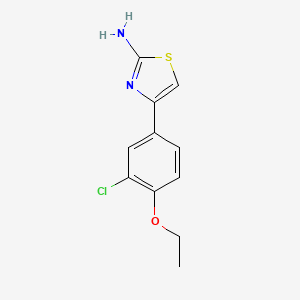![molecular formula C15H15N3OS B2828014 2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448031-54-6](/img/structure/B2828014.png)
2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential importance in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzylthio group could potentially undergo various transformations, and the pyrrolopyrimidine core could participate in various reactions depending on the conditions .Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
Stereochemical Synthesis and Reactivity : Research demonstrates the versatility of pyrrolo[3,4-d]pyrimidin derivatives in stereochemical synthesis. For instance, Oliveira Udry et al. (2014) discussed the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones, showcasing the chemical reactivity and potential for creating enantiomerically pure compounds (Oliveira Udry, Repetto, & Varela, 2014).
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds using pyrimidine derivatives has been extensively studied. For example, Abdel‐Aziz et al. (2011) synthesized new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, demonstrating the compound's role in creating biologically active molecules with potential immunosuppressive and immunostimulatory properties (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Polymer Synthesis : Pyrrolo[3,4-d]pyrimidin derivatives are also important in the field of polymer science. Shao et al. (2014) reported on the synthesis of pyromellitic diimide-based copolymers for ambipolar field-effect transistors, highlighting the structural utility of these compounds in developing advanced materials (Shao, Chang, Dai, & Chi, 2014).
Biological and Pharmacological Research
Antibacterial and Antitumor Activities : The chemical framework of pyrrolo[3,4-d]pyrimidin derivatives supports the development of compounds with significant biological activities. For instance, Salahuddin et al. (2009) synthesized novel thieno[2,3-d]pyrimidines with demonstrated antibacterial activity, showcasing the potential for developing new antimicrobial agents (Salahuddin, Kakad, & Shantakumar, 2009). Additionally, Iribarra et al. (2012) explored the synthesis and antitumor evaluation of benzo[j]phenanthridine- and benzo[g]pyrimido[4,5-c]isoquinolinequinones, indicating the therapeutic potential of these compounds (Iribarra, Vásquez, Theoduloz, Benites, Ríos, & Valderrama, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(10-20-9-12-4-2-1-3-5-12)18-7-13-6-16-11-17-14(13)8-18/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCRHIQCSYNFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2827931.png)






![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)
![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)


![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)
